molecular formula C2H5NaS B1308713 Sodium ethanethiolate CAS No. 811-51-8

Sodium ethanethiolate

Cat. No. B1308713
CAS RN: 811-51-8
M. Wt: 84.12 g/mol
InChI Key: QJDUDPQVDAASMV-UHFFFAOYSA-M
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Description

Sodium ethanethiolate is a chemical compound that has been studied in various contexts due to its reactivity and potential applications in synthesis. It is known to react with different substrates to yield a variety of products, which can be influenced by the nature of the substituents present in the reacting molecules.

Synthesis Analysis

The synthesis of novel heterocycles using sodium ethanethiolate has been reported, where it reacts at the S-2 position of substituted 1,2-dithiole-3-thiones. The presence of specific substituents, such as a pyrimidinyl group, can significantly alter the reaction pathway, leading to the formation of new heterocyclic compounds . Additionally, sodium ethanethiolate has been utilized in the demethylation of dimethyl phosphonate esters, providing an improved method for synthesizing 5′-methylene substituted 2′,5′-deoxyribonucleotides without causing unwanted isomerization .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of sodium ethanethiolate, they do provide insights into the structures of related sodium complexes. For instance, a cage-like complex anion formed by sodium borate and 1,1,1-tris(hydroxymethyl)ethane has been characterized, revealing the octahedral coordination of the sodium ion . This information, although not directly about sodium ethanethiolate, can give a general idea of how sodium ions might interact with organic ligands in a complex.

Chemical Reactions Analysis

Sodium ethanethiolate's reactivity has been explored in the context of dehydrosulfurization reactions. For example, the dehydrosulfurization of ethanethiol over alkali metal zeolite catalysts has been studied, with the sodium ion playing a crucial role in the catalytic activity. The reaction products and mechanisms are influenced by the type of zeolite and the nature of the active sites, which include the alkali metal ions and the oxygen anion of the zeolite's skeletal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium complexes have been investigated through photoionization mass spectrometry and ab initio molecular orbital methods. These studies provide insights into the bond dissociation energies, ionization energies, and the effects of sodium complexation bonding on these properties. Although these studies focus on complexes of sodium with methanol and 1,2-ethanediol, they highlight the interplay between sodium bonding and intramolecular hydrogen bonding, which could be relevant to understanding the properties of sodium ethanethiolate .

Scientific Research Applications

Sodium Ethanethiolate (CH3CH2SNa) is a chemical compound that is generally used in various scientific fields . Here are some of its applications:

  • Synthesis of Thioethers

    • Field: Organic Chemistry
    • Application: Sodium ethanethiolate is commonly used as a reagent to synthesize various thioethers .
    • Method: The specific method of application or experimental procedures can vary depending on the type of thioether being synthesized. Generally, it involves the reaction of Sodium ethanethiolate with an alkyl halide to form a thioether .
    • Results: The outcome of this process is the formation of a new thioether compound .
  • Preparation of Organometallic Complexes

    • Field: Organometallic Chemistry
    • Application: Sodium ethanethiolate can be employed as a ligand in the preparation of organometallic complexes .
    • Method: The specific method of application or experimental procedures can vary depending on the type of organometallic complex being prepared. Generally, it involves the reaction of Sodium ethanethiolate with a metal compound to form an organometallic complex .
    • Results: The outcome of this process is the formation of a new organometallic complex .
  • Synthesis of Thiolated Amino-Alcohols

    • Field: Biochemistry
    • Application: Sodium ethanethiolate is also used in the synthesis of thiolated amino-alcohols .
    • Method: The specific method of application or experimental procedures can vary depending on the type of thiolated amino-alcohol being synthesized. Generally, it involves the reaction of Sodium ethanethiolate with an amino-alcohol to form a thiolated amino-alcohol .
    • Results: The outcome of this process is the formation of a new thiolated amino-alcohol .
  • Dealkylation of Esters and Aryl Ethers

    • Field: Organic Chemistry
    • Application: Sodium ethanethiolate is used as a reagent for S N 2 dealkylation of esters and aryl ethers .
    • Method: The specific method of application or experimental procedures can vary depending on the type of ester or aryl ether being dealkylated. Generally, it involves the reaction of Sodium ethanethiolate with an ester or aryl ether to perform the dealkylation .
    • Results: The outcome of this process is the formation of a new compound with the alkyl group removed .
  • Preparation of Organometallic Compounds

    • Field: Organometallic Chemistry
    • Application: Sodium ethanethiolate can be employed as a ligand in the preparation of organometallic compounds .
    • Method: The specific method of application or experimental procedures can vary depending on the type of organometallic compound being prepared. Generally, it involves the reaction of Sodium ethanethiolate with a metal compound to form an organometallic compound .
    • Results: The outcome of this process is the formation of a new organometallic compound .
  • Synthesis of Thiolated Amino-Alcohols

    • Field: Biochemistry
    • Application: Sodium ethanethiolate is also used in the synthesis of thiolated amino-alcohols .
    • Method: The specific method of application or experimental procedures can vary depending on the type of thiolated amino-alcohol being synthesized. Generally, it involves the reaction of Sodium ethanethiolate with an amino-alcohol to form a thiolated amino-alcohol .
    • Results: The outcome of this process is the formation of a new thiolated amino-alcohol .
  • Synthesis of Thioesters

    • Field: Organic Chemistry
    • Application: Sodium ethanethiolate can be used in the synthesis of thioesters .
    • Method: The specific method of application or experimental procedures can vary depending on the type of thioester being synthesized. Generally, it involves the reaction of Sodium ethanethiolate with an acyl chloride to form a thioester .
    • Results: The outcome of this process is the formation of a new thioester compound .
  • Preparation of Thiolated Polymers

    • Field: Polymer Chemistry
    • Application: Sodium ethanethiolate can be employed in the preparation of thiolated polymers .
    • Method: The specific method of application or experimental procedures can vary depending on the type of thiolated polymer being prepared. Generally, it involves the reaction of Sodium ethanethiolate with a polymer to form a thiolated polymer .
    • Results: The outcome of this process is the formation of a new thiolated polymer .
  • Synthesis of Thiolated Sugars

    • Field: Biochemistry
    • Application: Sodium ethanethiolate is also used in the synthesis of thiolated sugars .
    • Method: The specific method of application or experimental procedures can vary depending on the type of thiolated sugar being synthesized. Generally, it involves the reaction of Sodium ethanethiolate with a sugar to form a thiolated sugar .
    • Results: The outcome of this process is the formation of a new thiolated sugar .

Safety And Hazards

Sodium Ethanethiolate is classified as a skin corrosive (Category 1B) and can cause serious eye damage . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, immediate medical attention is advised .

Relevant Papers One relevant paper discusses the cooperativity and intermediates in the equilibrium reactions of Fe (II,III) with ethanethiolate in N-methylformamide (NMF) solution . The paper provides insights into the reaction of FeCl2 or FeCl3 with Sodium Ethanethiolate .

properties

IUPAC Name

sodium;ethanethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S.Na/c1-2-3;/h3H,2H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDUDPQVDAASMV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75-08-1 (Parent)
Record name Ethanethiol, sodium salt
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DSSTOX Substance ID

DTXSID001001774
Record name Sodium ethanethiolate
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Molecular Weight

84.12 g/mol
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Physical Description

Beige crystals with a stench; [Sigma-Aldrich MSDS]
Record name Sodium ethanethiolate
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Product Name

Sodium ethanethiolate

CAS RN

811-51-8
Record name Ethanethiol, sodium salt
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Record name Sodium ethanethiolate
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Record name Ethanethiol sodium salt
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Synthesis routes and methods

Procedure details

A ˜0.5 M solution of sodium thioethoxide was prepared by adding ethanethiol (1.60 mL, 21.4 mmol) to a suspension of 60% NaH dispersion in mineral oil (769 mg, 19.2 mmol) in 40 mL of anhydrous DMF at 0° C. The ice bath was removed and the solution was stirred at room temperature for 30 min. The 0.5 M solution of sodium thioethoxide was then added dropwise to the solution of 4.00 g (10.7 mmol) of 2-(4-methoxyphenyl)benzo[b]thiophen-3-yl 4-methoxyphenyl ketone in 10.0 mL of anhydrous DMF at room temperature. The reaction mixture was heated at 85° C. for 3 h, then allowed to cool to room temperature, and acidified with 20 mL of 1.0 N HCl. To this was added 200 mL of H2O and the mixture was extracted with EtOAc (3×400 mL). The combined organic layers were washed with 200 mL of brine, dried over MgSO4, and concentrated under reduced pressure. The crude product was purified by PrepLC (30% EtOAc in hexanes) to afford 3.017 g of the title compound (8.37 mmol, 78%) as a yellow foam.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
769 mg
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(4-methoxyphenyl)benzo[b]thiophen-3-yl 4-methoxyphenyl ketone
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium ethanethiolate
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Sodium ethanethiolate
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Sodium ethanethiolate
Reactant of Route 4
Sodium ethanethiolate
Reactant of Route 5
Sodium ethanethiolate
Reactant of Route 6
Sodium ethanethiolate

Citations

For This Compound
844
Citations
M Largeron, T Martens, MB Fleury - Tetrahedron, 1987 - Elsevier
Sodium ethanethiolate reacts at the S-2 position of substituted 1,2-dithiole-3-thiones to give various products depending on the substiuents at the C-4 and C-5 positions. In particular, …
Number of citations: 0 www.sciencedirect.com
NS Li, JA Piccirilli, GL Greene - Nucleosides, Nucleotides & Nucleic …, 2023 - Taylor & Francis
… We describe a new demethylation method for dimethyl phosphonate esters using sodium ethanethiolate. The new procedure allows demethylation of nucleoside dimethyl phosphonate …
Number of citations: 0 www.tandfonline.com
JF Bunnett, CA Migdal - The Journal of Organic Chemistry, 1989 - ACS Publications
… For most experiments, reactionmixtures contained ethanethiol in a concentration about half that of sodium ethanethiolate. The ethanethiol was put there to repress the acid-base …
Number of citations: 0 pubs.acs.org
CA Veracini, F Pietra - Journal of the Chemical Society, Chemical …, 1974 - pubs.rsc.org
A stable adduct of sodium ethanethiolate attack at the C-7 ring carbon of 2-ethylthiotropone: stabilisation of a base adduct to an unsubstituted cyclo ... - Journal of the Chemical Society …
Number of citations: 0 pubs.rsc.org
SV Amosova, AS Filippov, VA Potapov… - Russian Journal of …, 2017 - Springer
… Abstract—The reaction of 2-bromomethyl-1,3-thiaselenole with sodium ethanethiolate in … Herein we report the reaction of thiaselenole 1 with sodium ethanethiolate in acetonitrile at …
Number of citations: 0 link.springer.com
M Evers, L Christiaens - Tetrahedron Letters, 1983 - Elsevier
… In connection with this work, we have also studied the action of sodium ethanethiolate (CH3CH2SNa) in refluxing DMF or HMPT (8 h) on various alkylarylselenides. We have been able …
Number of citations: 0 www.sciencedirect.com
JA Dodge, MG Stocksdale, KJ Fahey… - The Journal of Organic …, 1995 - ACS Publications
… In particular, the use of sodium ethanethiolate (EtSNa) in dimethylformamide, introduced in 1970 … In summary, sodium ethanethiolate in DMF provides a convenient and regioselective …
Number of citations: 0 pubs.acs.org
SB Baker - Canadian Journal of Chemistry, 1955 - cdnsciencepub.com
… This latter reaction was exceedingly slow when compared with the reaction of sodium ethanethiolate and 1,2-3,4-diisopropJ~lidene-GOp-toluenesulphonyl-~-galactose …
Number of citations: 0 cdnsciencepub.com
JC Lee, MH Litt, CE Rogers - Journal of Polymer Science Part A …, 1998 - Wiley Online Library
… ABSTRACT: Poly[oxy(ethylthiomethyl)ethylene] (ETE) was prepared from poly[oxy (chloromethyl)ethylene] (CE) by reaction with sodium ethanethiolate. Sulfoxide and sulfone …
Number of citations: 0 onlinelibrary.wiley.com
M Vivekananda Bhatt, SU Kulkarni - Synthesis, 1983 - repository.ias.ac.in
The scope and limitations of reagents for the cleavage of ethers are discussed. The reagents are conveniently classified in the five main headings. Selectivity patterns of some of the …
Number of citations: 0 repository.ias.ac.in

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